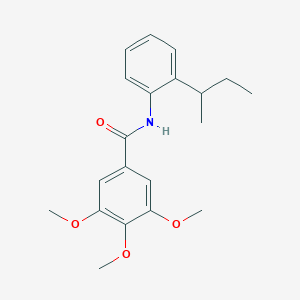
N-(4-methoxybenzyl)-4-phenylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxybenzyl)-4-phenylbutanamide, also known as MBDB, is a psychoactive drug that falls under the phenethylamine and amphetamine class. It is a derivative of MDMA and is commonly referred to as "Eden" or "Methyl-J." MBDB has been studied for its potential therapeutic benefits and its mechanism of action in the brain.
Mechanism of Action
N-(4-methoxybenzyl)-4-phenylbutanamide works by increasing the release of serotonin and dopamine in the brain, which leads to feelings of euphoria and increased sociability. It also acts as a reuptake inhibitor, preventing the reabsorption of these neurotransmitters, which prolongs their effects.
Biochemical and Physiological Effects
N-(4-methoxybenzyl)-4-phenylbutanamide has been shown to increase heart rate, blood pressure, and body temperature. It also causes pupil dilation, muscle tension, and jaw clenching. These effects are similar to those seen with MDMA and are thought to be related to the release of serotonin and dopamine in the brain.
Advantages and Limitations for Lab Experiments
N-(4-methoxybenzyl)-4-phenylbutanamide has some advantages as a research tool, such as its ability to increase serotonin and dopamine levels in the brain. However, it also has limitations, such as its potential for abuse and its potential neurotoxicity.
Future Directions
Future research on N-(4-methoxybenzyl)-4-phenylbutanamide could focus on its potential therapeutic benefits in treating depression, anxiety, and neurodegenerative diseases. It could also explore the potential for developing safer and more effective derivatives of N-(4-methoxybenzyl)-4-phenylbutanamide. Additionally, more research is needed to fully understand the mechanism of action and long-term effects of N-(4-methoxybenzyl)-4-phenylbutanamide in the brain.
Conclusion
N-(4-methoxybenzyl)-4-phenylbutanamide is a psychoactive drug that has been studied for its potential therapeutic benefits and mechanism of action in the brain. It works by increasing the release of serotonin and dopamine, which leads to feelings of euphoria and increased sociability. N-(4-methoxybenzyl)-4-phenylbutanamide has been shown to have some advantages as a research tool, but also has limitations such as its potential for abuse and neurotoxicity. Future research on N-(4-methoxybenzyl)-4-phenylbutanamide could focus on its potential therapeutic benefits and developing safer and more effective derivatives.
Synthesis Methods
N-(4-methoxybenzyl)-4-phenylbutanamide can be synthesized through a multi-step process starting with the reaction of 4-methoxybenzyl chloride with 4-phenylbutanone. This reaction yields N-(4-methoxybenzyl)-4-phenylbutanone, which is then reduced with sodium borohydride to produce N-(4-methoxybenzyl)-4-phenylbutanamide.
Scientific Research Applications
N-(4-methoxybenzyl)-4-phenylbutanamide has been studied for its potential therapeutic benefits in treating depression, anxiety, and post-traumatic stress disorder. It has been shown to increase serotonin and dopamine levels in the brain, which are neurotransmitters involved in mood regulation. N-(4-methoxybenzyl)-4-phenylbutanamide has also been studied for its potential use as a neuroprotective agent in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
Molecular Formula |
C18H21NO2 |
|---|---|
Molecular Weight |
283.4 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-4-phenylbutanamide |
InChI |
InChI=1S/C18H21NO2/c1-21-17-12-10-16(11-13-17)14-19-18(20)9-5-8-15-6-3-2-4-7-15/h2-4,6-7,10-13H,5,8-9,14H2,1H3,(H,19,20) |
InChI Key |
SHDMHHKAGOMFRV-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CNC(=O)CCCC2=CC=CC=C2 |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CCCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



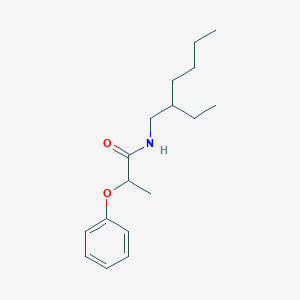


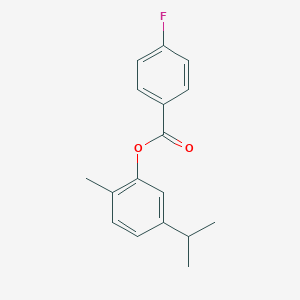

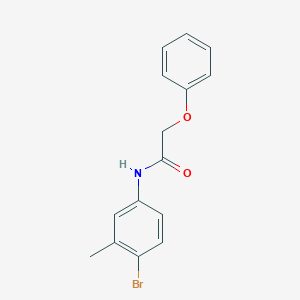

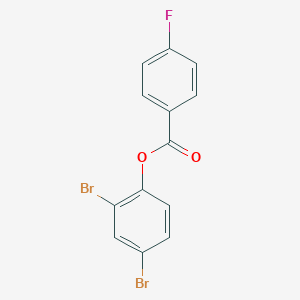
![Phenyl 2-[(4-fluorobenzoyl)oxy]benzoate](/img/structure/B291006.png)
![N-[4-(dimethylamino)phenyl]-2-(4-fluorophenyl)acetamide](/img/structure/B291007.png)

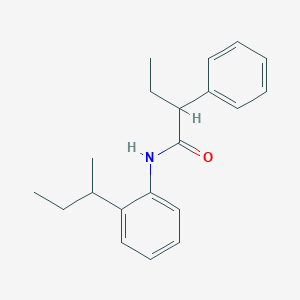
![N-[2-(butan-2-yl)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B291011.png)
